molecular formula C14H19NO3 B594644 Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate CAS No. 1207175-55-0

Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate

Cat. No.: B594644
CAS No.: 1207175-55-0
M. Wt: 249.31
InChI Key: UNDXXTHRTOJMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a benzylamino group attached to the oxetane ring. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate typically involves the reaction of ethyl oxetan-3-ylacetate with benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Ethyl oxetan-3-ylacetate} + \text{Benzylamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C. The reaction mixture is stirred for several hours, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The oxetane ring may also play a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(methylamino)oxetan-3-YL)acetate
  • Ethyl 2-(3-(phenylamino)oxetan-3-YL)acetate
  • Ethyl 2-(3-(dimethylamino)oxetan-3-YL)acetate

Uniqueness

Ethyl 2-(3-(benzylamino)oxetan-3-YL)acetate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the oxetane ring .

Properties

IUPAC Name

ethyl 2-[3-(benzylamino)oxetan-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-13(16)8-14(10-17-11-14)15-9-12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDXXTHRTOJMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745988
Record name Ethyl [3-(benzylamino)oxetan-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-55-0
Record name Ethyl [3-(benzylamino)oxetan-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.